2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,9-10,17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBXVJNOYPCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Tetrahydro-1H-isoindole-1,3(2H)-dione
The hexahydro-isoindole-dione core is typically synthesized via a Diels-Alder reaction between 3-sulfolene (a cyclic diene) and maleic anhydride (dienophile). This yields 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, a partially saturated intermediate. The reaction proceeds under reflux in toluene, achieving yields of 70–85%.
Reaction Conditions:
Epoxidation of the Tetrahydro Intermediate
Epoxidation of the tetrahydro-isoindole-dione is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the corresponding epoxide. This step is critical for introducing reactivity for subsequent nucleophilic additions.
Key Parameters:
Saturation of the Isoindole Core
Hydrogenation of Aromatic Rings
For substrates lacking full saturation, catalytic hydrogenation using Pd/C or Raney Ni in ethanol under H₂ (50 psi) converts tetrahydro- to hexahydro-isoindole-dione.
Critical Parameters:
Chlorination at the 5-Position
Directed Ortho-Metalation (DoM)
Chlorination is achieved via DoM using n-butyllithium (n-BuLi) and hexamethylphosphoramide (HMPA) in THF at −78°C, followed by quenching with Cl₂ gas.
Protocol:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Diels-Alder/Epoxidation | Nucleophilic ring-opening | 50–60 | >95 | Requires anhydrous conditions |
| Mitsunobu Coupling | OH-group functionalization | 45–55 | 90–95 | Costly reagents |
| Hydrogenation | Core saturation | 85–90 | >98 | High-pressure equipment |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoindole-Dione Derivatives
Key Observations :
- Substituent Impact : The target compound’s 5-chloro-2-hydroxyphenyl group introduces both electron-withdrawing (Cl) and hydrogen-bonding (OH) functionalities, which may enhance binding to biological targets compared to phenyl or thiophene substituents .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hexahydro core in the target compound likely increases solubility compared to aromatic analogs like 5-hydroxy-2-phenyl-isoindole-dione .
- Blood-Brain Barrier (BBB) Permeability : Thiophene-linked hexahydro-isoindole-diones exhibited CNS permeability in silico models, suggesting the target compound may share this trait due to structural similarity .
- Thermal Stability : Piperazinyl-pyrrolopyridine-dione derivatives (e.g., compounds 2–4) showed decomposition temperatures above 200°C, indicating robustness under high-temperature conditions . The target compound’s thermal behavior remains unstudied.
Biological Activity
2-(5-Chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family, characterized by its unique structural features including a chloro-substituted phenyl ring and an isoindole-dione moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula: C14H14ClNO3
- Molecular Weight: 279.72 g/mol
- CAS Number: 314030-19-8
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting a selective inhibition mechanism that varies with the structure of the compound .
Table 1: Antimicrobial Activity
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Significant inhibition |
Anticancer Activity
The compound has also shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, including HeLa, A549, MCF-7, PC3, and Caco-2. The results indicated that it can induce apoptosis in cancer cells, highlighting its potential as a cytotoxic agent . The structure-activity relationship suggests that halogenation enhances its biological efficacy, making it a candidate for further development in cancer therapeutics.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. It may inhibit or activate certain enzymes and modulate receptor activity, thereby influencing cellular pathways related to growth and differentiation. However, detailed mechanisms remain to be elucidated through further research.
Case Studies
A recent study focused on synthesizing novel isoindole derivatives, which included variations of the target compound. The synthesized derivatives were tested for their cytotoxic effects and showed varying degrees of activity depending on the substituents attached to the isoindole structure. This underscores the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the optimal synthetic pathways for 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, and how can reaction yields be improved?
The synthesis of isoindole derivatives typically involves multi-step reactions, such as coupling halogenated phenyl groups to isoindole backbones via Sonogashira or Ullmann-type cross-coupling reactions . Key parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., ethanol at 78°C) to ensure intermediate stability .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol aids in crystallization .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling steps .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol reflux, 1 h | 72 |
| 2 | Column chromatography (silica gel, hexane/EtOAc) | 85 |
Q. How can the molecular structure of this compound be confirmed using analytical techniques?
Combined spectroscopic and crystallographic methods are critical:
- X-ray crystallography : Resolves bond lengths and angles (e.g., O–H distance adjusted to 0.82 Å in related isoindole derivatives) .
- NMR spectroscopy : Look for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm; carbonyl carbons at ~170 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 308.114 for a dichloro analog) .
Q. What are the compound’s reactivity trends under varying pH and temperature conditions?
- Acidic conditions : Hydrolysis of the isoindole-dione ring may occur, generating carboxylic acid derivatives.
- Alkaline conditions : Dechlorination or hydroxylation of the phenyl group is possible .
- Thermal stability : Decomposition observed >150°C, requiring inert atmospheres during synthesis .
Q. How can researchers assess the compound’s stability in biological or environmental matrices?
- HPLC-MS : Monitor degradation products over time in simulated physiological buffers (pH 7.4) .
- Accelerated stability studies : Expose the compound to UV light (254 nm) and measure half-life .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Molecular docking : Use software like MOE to predict binding affinities with enzymes (e.g., cyclooxygenase-2) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic chloro/hydroxy groups) .
Q. How can experimental design address contradictions in reported bioactivity data?
Q. Example Data Conflict Resolution :
| Study | IC₅₀ (μM) | Notes |
|---|---|---|
| A | 12.3 | Racemic mixture tested |
| B | 5.7 | (R)-enantiomer isolated |
Q. What methodologies are recommended for studying the compound’s environmental fate?
- OECD 307 guideline : Conduct soil biodegradation tests under aerobic conditions .
- QSAR modeling : Predict bioaccumulation potential using logP (measured ~2.8) and solubility data .
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
- 2D NMR (HSQC, HMBC) : Assign cross-peaks to confirm regiochemistry .
- Dynamic light scattering (DLS) : Detect aggregates that may skew UV-Vis or fluorescence readings .
Q. Methodological Notes
- Advanced techniques : Synchrotron XRD or cryo-EM may resolve ambiguous electron density in structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
